molecular formula C4H3N4NaO B12645986 N-Nitrosopyrazinamine sodium CAS No. 103829-46-5

N-Nitrosopyrazinamine sodium

Cat. No.: B12645986
CAS No.: 103829-46-5
M. Wt: 146.08 g/mol
InChI Key: ITIRENQGPSHVEU-UHFFFAOYSA-M
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Preparation Methods

The synthesis of N-Nitrosopyrazinamine sodium typically involves the nitrosation of pyrazinamine. This process can be achieved through the reaction of pyrazinamine with nitrous acid, which is generated in situ from sodium nitrite and a strong acid . The reaction conditions often require a controlled temperature and pH to ensure the formation of the desired nitrosamine compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitrosation processes. These processes are designed to optimize yield and purity while minimizing the formation of unwanted by-products. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial production .

Chemical Reactions Analysis

N-Nitrosopyrazinamine sodium undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Peroxyacetic acid, controlled temperature.

    Reduction: Raney nickel, hydrogen gas, elevated pressure.

    Substitution: Nucleophiles such as amines or thiols, mild acidic or basic conditions.

Major Products:

    Oxidation: Nitroso derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted pyrazinamine derivatives.

Mechanism of Action

Properties

CAS No.

103829-46-5

Molecular Formula

C4H3N4NaO

Molecular Weight

146.08 g/mol

IUPAC Name

sodium;nitroso(pyrazin-2-yl)azanide

InChI

InChI=1S/C4H4N4O.Na/c9-8-7-4-3-5-1-2-6-4;/h1-3H,(H,6,7,9);/q;+1/p-1

InChI Key

ITIRENQGPSHVEU-UHFFFAOYSA-M

Canonical SMILES

C1=CN=C(C=N1)[N-]N=O.[Na+]

Origin of Product

United States

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